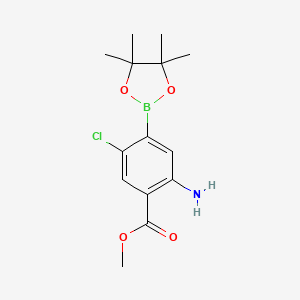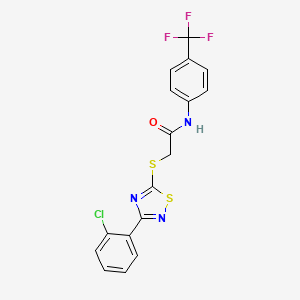
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H11ClF3N3OS2 and its molecular weight is 429.86. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Intermolecular Interactions
Research has focused on the molecular structure and intermolecular interactions of similar compounds. For instance, compounds exhibiting "V" shaped configurations due to the angles between two aromatic planes have been observed, leading to the generation of 3-D arrays through various intermolecular interactions such as hydrogen bonds and π interactions. These structural insights are crucial for understanding the compound's reactivity and potential for forming complexes with other molecules, which has implications in materials science and drug design (Boechat et al., 2011).
Antimicrobial and Antibacterial Activity
The synthesis and evaluation of derivatives have shown moderate to good activity against gram-positive and gram-negative bacteria, indicating the potential for this compound to be used in developing new antibacterial agents. The QSAR (Quantitative Structure-Activity Relationship) studies of these compounds reveal the positive contribution of substituents, indicating an increase in hydrophobicity or steric bulk character, which could be exploited in designing more effective antimicrobial agents (Desai et al., 2008).
Anticancer Activity
Several derivatives have been synthesized and evaluated for their potential anticancer activity. The structural diversity of these compounds allows for a wide range of biological activities, with some showing promise as anticancer agents. These findings suggest that modifications to the core structure of "2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide" could lead to effective treatments for various types of cancer (Safari et al., 2022).
Molecular Docking and Photovoltaic Efficiency
Studies also delve into the compound's electronic properties and interactions with biological targets through molecular docking. Additionally, its potential application in photovoltaic cells as a photosensitizer has been explored, indicating its versatility in both biological and materials science contexts (Mary et al., 2020).
Propiedades
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3OS2/c18-13-4-2-1-3-12(13)15-23-16(27-24-15)26-9-14(25)22-11-7-5-10(6-8-11)17(19,20)21/h1-8H,9H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLLLBPFSXMDTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/no-structure.png)
![2-ethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2987451.png)
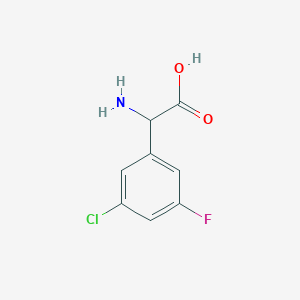
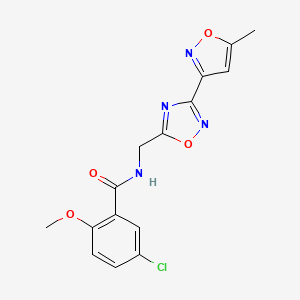
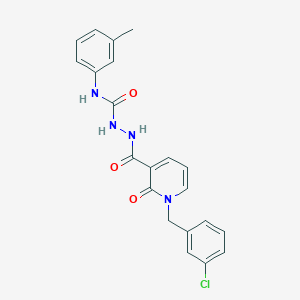
![N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B2987459.png)
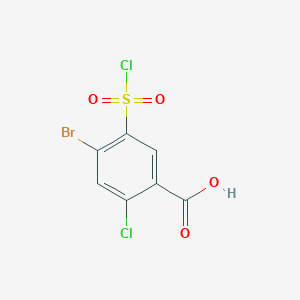
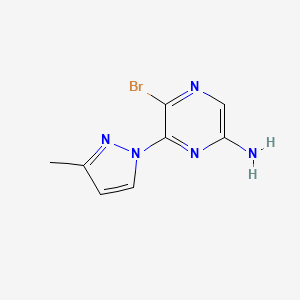
![(E)-2-(4-chlorophenyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]ethenesulfonamide](/img/structure/B2987463.png)
![methyl 4-[[2-[(E)-3-(4-chloro-2-methoxy-5-methylanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2987465.png)
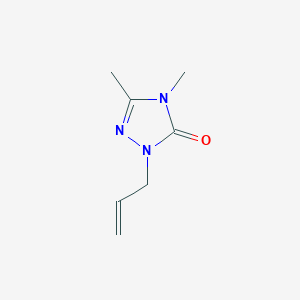
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2987468.png)

